molecular formula C12H8O3 B1605441 2-(Naphthalen-1-yl)-2-oxoacetic acid CAS No. 26153-26-4

2-(Naphthalen-1-yl)-2-oxoacetic acid

Cat. No.: B1605441
CAS No.: 26153-26-4
M. Wt: 200.19 g/mol
InChI Key: ACXGUQLILSWMPT-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-2-oxoacetic acid, also known as this compound, is an organic compound with the molecular formula C12H8O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Naphthalen-1-yl)-2-oxoacetic acid can be synthesized through various methods. One notable method involves the radical 5-exo cyclization of alkynoates with 2-oxoacetic acids. This process is promoted by silver and involves radical decarboxylative acylation, 5-exo cyclization, and ester migration . The reaction conditions typically include the use of silver catalysts and mild temperatures to ensure high efficiency and broad substrate scope.

Industrial Production Methods: Industrial production of naphthalenyl oxoacetic acid often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-1-yl)-2-oxoacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert naphthalenyl oxoacetic acid into different derivatives with altered chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include silver catalysts for decarboxylative acylation and various oxidizing or reducing agents. The reaction conditions often involve mild temperatures and controlled environments to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions include 3-acylcoumarins and other derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of naphthalenyl oxoacetic acid involves its interaction with specific molecular targets and pathways. For instance, glyoxylic acid, a related compound, catalyzes the reversible formation of succinate and glyoxylate from isocitrate, a key step in the glyoxylate cycle . This mechanism highlights the compound’s role in metabolic pathways and its potential impact on biological systems.

Comparison with Similar Compounds

2-(Naphthalen-1-yl)-2-oxoacetic acid can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique combination of chemical properties and biological activities

Properties

IUPAC Name

2-naphthalen-1-yl-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXGUQLILSWMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343931
Record name Naphthalenyl oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26153-26-4
Record name Naphthalenyl oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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